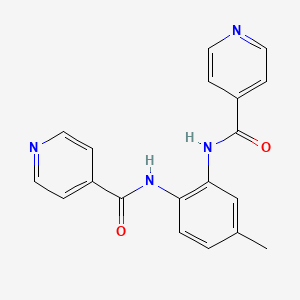
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. The compound was first synthesized in 1994 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential applications in the field of medicine.
Mecanismo De Acción
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide works by binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cytokine and growth factor signaling pathways, including those involved in the immune response, inflammation, and cancer.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide in lab experiments is its specificity towards JAKs. This allows researchers to investigate the role of JAKs in various cellular processes without affecting other signaling pathways. However, one limitation of using 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide is its potential toxicity towards non-cancerous cells, which may limit its use in certain experiments.
Direcciones Futuras
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has shown promising results in various studies, and there are several future directions for its use in the field of medicine. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are characterized by the overactivation of the immune system. 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has been shown to inhibit the activity of JAKs involved in the immune response, and may therefore be effective in reducing inflammation and tissue damage in these diseases.
Another potential application is in the treatment of cancer. 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has been shown to inhibit the proliferation of various cancer cell lines, and may therefore be effective in the treatment of certain types of cancer. However, further studies are needed to determine the efficacy and safety of 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide in clinical trials.
In conclusion, 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide, or 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide, is a small molecule inhibitor that has been extensively studied for its potential applications in the field of medicine. The compound has been shown to inhibit the activity of JAKs, and may therefore be effective in the treatment of autoimmune diseases and cancer. However, further studies are needed to determine its efficacy and safety in clinical trials.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide involves a series of chemical reactions starting from 3,4-dichloroaniline and 3-chloro-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a catalyst and an organic solvent, resulting in the formation of 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to inhibit the activity of a class of enzymes called Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. As a result, 3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has been used as a tool to investigate the role of JAKs in various cellular processes, including cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-5-3-9(7-12(13)17)18-14(19)8-2-4-10(15)11(16)6-8/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOLEXQAJXDJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)


![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)



![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)